3-Pyridylacetic--d2 Acid-OD DCl
Description
Chemical Identity: 3-Pyridylacetic-d2 Acid-OD DCl (CAS RN: 1219802-37-5) is a deuterated derivative of 3-pyridylacetic acid hydrochloride. It incorporates two deuterium atoms at the acetic acid moiety (denoted by "-d2") and a deuterium chloride counterion ("DCl") . This compound is isotopically enriched to ≥98 atom% deuterium, making it a critical tool in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic studies where isotopic labeling is required to track molecular behavior .
Structural Features:
The molecule consists of a pyridine ring substituted at the 3-position with a deuterated acetic acid group. The deuterium substitution reduces vibrational coupling in NMR, enhancing spectral resolution .
Properties
CAS No. |
1219802-37-5 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
InChI Key |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl |
Synonyms |
3-Pyridylacetic--d2 Acid-OD DCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridylacetic–d2 Acid-OD DCl typically involves the deuteration of pyridylacetic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reaction of pyridylacetic acid with deuterated hydrochloric acid (DCl) in the presence of a deuterated solvent such as deuterium oxide (D2O). The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of 3-Pyridylacetic–d2 Acid-OD DCl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridylacetic–d2 Acid-OD DCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridylacetic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the pyridyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridylacetic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Pyridylacetic–d2 Acid-OD DCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: The compound is used in the synthesis of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Pyridylacetic–d2 Acid-OD DCl involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions by altering the kinetic isotope effect. This can affect the metabolism and distribution of the compound in biological systems. The specific molecular targets and pathways involved depend on the context of its use in research and applications .
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Table 1: Key Structural and Isotopic Properties
Key Insights :
- Positional Isomerism : The 3-pyridyl isomer (target compound) exhibits distinct physicochemical properties compared to the 2-pyridyl isomer. For example, in LC-MS, the 3-pyridyl isomer elutes later (5.9 min) than the 2-pyridyl analog (4.7 min) due to differences in polarity and hydrogen bonding .
- Deuteration Effects: Deuterium substitution in 3-Pyridylacetic-d2 Acid-OD DCl shifts ^1H NMR peaks by ~0.03 ppm downfield compared to the non-deuterated form, as observed in CD₃OD solvent .
Physicochemical Properties
Table 2: Thermal and Spectral Data
Key Insights :
- Melting Points : The 3-pyridyl isomer has a higher melting point (161–163°C) than the 2-pyridyl analog (135°C), likely due to stronger intermolecular hydrogen bonding in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
